- Heterocyclic Chromophore Amphiphiles and their Supramolecular PolymerizationAngewandte Chemie, 2023, 62(17),,
Cas no 898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

898289-06-0 structure
Nom du produit:1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Numéro CAS:898289-06-0
Le MF:C15H20BNO2
Mégawatts:257.135804176331
MDL:MFCD08690266
CID:719688
PubChem ID:18525785
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1H-Indole,1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
- 1-METHYLINDOL-4-BORONIC ACID, PINACOL ESTER
- 1-Methy-1H-indol-4-ylboronic acid pinacol ester
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
- 1-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, AldrichCPR
- DB-078500
- 898289-06-0
- SCHEMBL2216834
- CS-0138029
- MFCD08690266
- SB39701
- DTXSID10594541
- Z2050045918
- (1-METHYL-1H-INDOL-4-YL)BORONIC ACID PINACOL ESTER
- EN300-6739225
- 1H-Indole, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- J-504938
- AKOS016000327
- CBEYYYCGOCYJIK-UHFFFAOYSA-N
- FS-6016
-
- MDL: MFCD08690266
- Piscine à noyau: 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-7-6-8-13-11(12)9-10-17(13)5/h6-10H,1-5H3
- La clé Inchi: CBEYYYCGOCYJIK-UHFFFAOYSA-N
- Sourire: O1C(C)(C)C(C)(C)OB1C1C2C=CN(C=2C=CC=1)C
Propriétés calculées
- Qualité précise: 257.15900
- Masse isotopique unique: 257.1587090g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 19
- Nombre de liaisons rotatives: 1
- Complexité: 342
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 23.4Ų
Propriétés expérimentales
- Dense: 1.05
- Point de fusion: 94.5-96.5
- Point d'ébullition: 391.3°C at 760 mmHg
- Point d'éclair: 190.5°C
- Indice de réfraction: 1.533
- Le PSA: 23.39000
- Le LogP: 2.47750
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Informations de sécurité
- Description des dangers: Harmful
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Données douanières
- Code HS:2934999090
- Données douanières:
Code douanier chinois:
2934999090Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR8699-1g |
1-Methyl-1H-indole-4-boronic acid, pinacol ester |
898289-06-0 | 97% | 1g |
£98.00 | 2025-02-20 | |
Enamine | EN300-6739225-0.25g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 95% | 0.25g |
$48.0 | 2023-07-10 | |
eNovation Chemicals LLC | D642041-5G |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 97% | 5g |
$480 | 2024-07-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0638P-1g |
1-Methy-1H-indol-4-ylboronic acid pinacol ester |
898289-06-0 | 96% | 1g |
¥830.67 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5012-10G |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 97% | 10g |
¥ 5,940.00 | 2023-04-13 | |
eNovation Chemicals LLC | Y1000760-5g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
898289-06-0 | 95% | 5g |
$550 | 2024-08-02 | |
TRC | M343708-100mg |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 100mg |
$ 95.00 | 2022-06-03 | ||
abcr | AB467368-1 g |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole; min. 95% |
898289-06-0 | 1g |
€307.30 | 2023-04-21 | ||
Apollo Scientific | OR8699-50mg |
1-Methyl-1H-indole-4-boronic acid, pinacol ester |
898289-06-0 | 97% | 50mg |
£15.00 | 2025-02-20 | |
Enamine | EN300-6739225-5.0g |
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
898289-06-0 | 95% | 5.0g |
$386.0 | 2023-07-10 |
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 80 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane , Tripotassium phosphate Catalysts: Dichlorobis(tricyclohexylphosphine)nickel Solvents: Toluene ; 15 h, 120 °C
Référence
- Cine substitution of arenes using the aryl carbamate as a removable directing groupOrganic Letters, 2012, 14(11), 2918-2921,
Synthetic Routes 3
Conditions de réaction
1.1 Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ; rt; 2 - 8 h, 80 °C
Référence
- Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane'Helvetica Chimica Acta, 2006, 89(5), 936-946,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C → rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Catalytic (3 + 2) annulation of donor-acceptor aminocyclopropane monoesters and indolesChemical Science, 2021, 12(25), 8706-8712,
Synthetic Routes 5
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , 1,3-Dihydro-4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: Toluene ; 5 min, rt
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
1.2 Solvents: Toluene ; rt; 15 h, 130 °C
Référence
- Rhodium-catalyzed borylation of aryl 2-pyridyl ethers through cleavage of the carbon-oxygen bond: borylative removal of the directing groupJournal of the American Chemical Society, 2015, 137(4), 1593-1600,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Référence
- Iron-iodine co-catalysis towards tandem C-N/C-C bond formation: one-pot regioselective synthesis of 2-amino-3-alkylindolesOrganic Chemistry Frontiers, 2022, 9(22), 6165-6171,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
Référence
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 15 min, 0 °C; 1 h, rt; rt → 0 °C
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Référence
- Copper-iodine co-catalyzed C-H aminoalkenylation of indoles via temperature-controlled selectivity switch: facile synthesis of 2-azolyl-3-alkenylindolesOrganic Chemistry Frontiers, 2022, 9(14), 3794-3799,
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Bis(pinacolato)diborane
- Pinacolborane
- 4-Bromo-1-methyl-1H-indole
- 1-Methyl-1H-indol-4-OL
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products
1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Littérature connexe
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
898289-06-0 (1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:898289-06-0)1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Pureté:99%/99%/99%
Quantité:10g/5g/1g
Prix ($):531.0/442.0/273.0